molecular formula C14H12ClFN2O B4517860 N-(3-chlorophenyl)-N'-(3-fluorobenzyl)urea

N-(3-chlorophenyl)-N'-(3-fluorobenzyl)urea

Cat. No.: B4517860
M. Wt: 278.71 g/mol
InChI Key: VUMVLECETHNHQX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(3-fluorobenzyl)urea is a useful research compound. Its molecular formula is C14H12ClFN2O and its molecular weight is 278.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.0622189 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Pesticide Use

  • The compound is studied for its crystal structure, which is significant in understanding its chemical properties and applications. It is noted for its use as a benzoylurea pesticide, with specific structural features contributing to its effectiveness (Jeon, Kang, Lee, & Kim, 2014).

Inhibition of Chitin Synthesis

  • The compound exhibits properties that inhibit chitin synthesis in the cuticle of larvae, explaining its insecticidal effects. This mode of action is critical in understanding its potential use in controlling pest populations (Deul, Jong, & Kortenbach, 1978).

Photodegradation and Toxicity

  • Research has been conducted on the photodegradation of similar compounds in various media. Understanding the degradation process is important for evaluating its environmental impact and toxicity (Guoguang, Xiangning, & Xiao-bai, 2001).

Inhibitory Effects on Pollutant Formation

Insecticidal Activity

  • The compound's role in preventing successful insect molting and pupation, leading to their death, has been examined. This research is vital for developing new insecticides with specific modes of action (Mulder & Gijswijt, 1973).

Antibacterial and Antioxidant Activities

Analytical Applications

  • The compound's potential use in analytical chemistry, such as in the analysis of triclocarban, highlights its importance in environmental monitoring and safety assessment (Halden & Paull, 2004).

Neuropeptide S Antagonist Activity

Hydrogen Production and Pollutant Degradation

  • Dual-function photocatalysis using urea derivatives for hydrogen production and pollutant degradation presents a novel application in the field of renewable energy and environmental remediation (Kim, Monllor-Satoca, & Choi, 2012).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(3-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c15-11-4-2-6-13(8-11)18-14(19)17-9-10-3-1-5-12(16)7-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMVLECETHNHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.